4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name
4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name
Topic: 4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name Content Type: Technical Monograph / Whitepaper
Structural Analysis, Synthesis Protocols, and Ligand Utility in Reticular Chemistry
Executive Summary & Chemical Identity
4-(1-Carboxyethyl)benzoic acid (CAS: 67381-50-4) represents a critical dicarboxylic acid motif bridging pharmaceutical chemistry and materials science. Unlike its linear isomer [4-(2-carboxyethyl)benzoic acid], this molecule possesses a chiral center at the
This guide delineates the structural specifications, validated synthesis pathways, and application logic for this compound, emphasizing its role as a V-shaped linker in coordination polymers.
Nomenclature and Identifiers
| Parameter | Specification |
| Common Name | 4-(1-Carboxyethyl)benzoic acid |
| Systematic IUPAC Name | 2-(4-Carboxyphenyl)propanoic acid |
| CAS Registry Number | 67381-50-4 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Isomeric Distinction | Branched (Chiral): 1-carboxyethyl (Subject of this guide)Linear: 2-carboxyethyl (CAS: 38628-51-2) |
| pKa Values (Predicted) | pKa₁ |
Structural Visualization
The molecule features a rigid phenylene core substituted with two carboxylic acid domains: a direct aromatic carboxyl group and an aliphatic
Figure 1: Structural connectivity and functional domains of 4-(1-Carboxyethyl)benzoic acid. The presence of the chiral ethyl spacer breaks linearity, influencing coordination topology.
Synthesis Strategy & Protocol
Expertise Insight: Direct carboxylation of ethylbenzene derivatives often yields inseparable mixtures of isomers. The most robust, self-validating route for high-purity research applications involves the selective hydrolysis of the corresponding diester or nitrile precursor . This method allows for easy purification via pH-controlled precipitation, exploiting the significant solubility difference between the dicarboxylic acid and its mono-ester/salt intermediates.
Protocol: Hydrolysis of Dimethyl 2-(4-methoxycarbonylphenyl)propanoate
This protocol assumes the starting material (the diester) is obtained via standard Friedel-Crafts alkylation or carbonylation procedures.
Reagents:
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Precursor: Dimethyl 2-(4-methoxycarbonylphenyl)propanoate (1.0 eq)
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Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (4.0 eq)
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Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) 1:1 v/v
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Acid: Hydrochloric Acid (HCl), 6 M
Step-by-Step Methodology:
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Solubilization: Dissolve the diester in the MeOH/THF mixture. The solution should be clear.
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Saponification: Add the NaOH solution dropwise while stirring at 0°C to prevent uncontrolled exotherms.
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Reaction (Self-Validating Step):
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Heat the mixture to reflux (65°C) for 4–6 hours.
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Validation: Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (dicarboxylate salt) confirms conversion.
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Work-up:
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Evaporate organic solvents (MeOH/THF) under reduced pressure.
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Dilute the remaining aqueous residue with distilled water.
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Acidification & Isolation:
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Cool the aqueous solution to 0°C.
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Slowly acidify with 6 M HCl to pH < 2.
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Observation: A white precipitate (the target diacid) will form immediately.
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Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.
Synthesis Workflow Diagram
Figure 2: Logical flow for the hydrolysis synthesis, highlighting the critical TLC validation checkpoint.
Applications in Research & Development
Reticular Chemistry (MOFs)
In the context of Metal-Organic Frameworks, 4-(1-Carboxyethyl)benzoic acid serves as a non-linear ditopic linker .
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Topology Effect: Unlike terephthalic acid (linear, 180°), the
carbon at the ethyl position introduces a "kink" in the backbone. This favors the formation of lower-symmetry lattices (e.g., monoclinic) and helical channels, which are highly desirable for enantioselective separation applications. -
Pore Modulation: The methyl group on the ethyl chain acts as a steric gate, potentially increasing the selectivity of gas adsorption (e.g., CO₂ vs. N₂) by constricting pore apertures.
Pharmaceutical Intermediate
The compound is a structural analog to the "profen" class of NSAIDs (e.g., Ibuprofen, Pelubiprofen).[1]
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Drug Design: It functions as a hydrophilic scaffold. The benzoic acid moiety provides strong hydrogen bonding capability, while the propionic acid side chain mimics the cyclooxygenase (COX) binding motif found in traditional NSAIDs.
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Metabolite Standards: It is often used as a reference standard for the oxidative degradation studies of alkyl-substituted benzoic acid drugs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019268: 4-(1-Amino-1-carboxy-ethyl)-benzoic acid (Structural Analog). Retrieved from [Link]
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Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.[2] Retrieved from
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Royal Society of Chemistry. (2014). Multifunctional metal-organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews. Retrieved from [Link]
